Cas no 2137142-22-2 (4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide)

4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide structure
2137142-22-2 structure
商品名:4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide
CAS番号:2137142-22-2
MF:C12H17N3O4S
メガワット:299.346081495285
CID:6370415
PubChem ID:62314927

4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide
    • 1456382-88-9
    • AKOS011598908
    • 4-nitro-N-[(1r,4r)-4-aminocyclohexyl]benzene-1-sulfonamide
    • N-(4-aminocyclohexyl)-4-nitrobenzenesulfonamide
    • EN300-1167762
    • EN300-1167379
    • 1788614-33-4
    • N-(4-Aminocyclohexyl)-4-nitrobenzene-1-sulfonamide
    • 4-nitro-N-[(1s,4s)-4-aminocyclohexyl]benzene-1-sulfonamide
    • 2137142-22-2
    • 2137146-64-4
    • EN300-1168132
    • インチ: 1S/C12H17N3O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h5-10,14H,1-4,13H2
    • InChIKey: UPWCLTDDFJOOKP-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1)[N+](=O)[O-])(NC1CCC(CC1)N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 299.09397721g/mol
  • どういたいしつりょう: 299.09397721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 427
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 126Ų

4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1167379-1.0g
4-nitro-N-[(1r,4r)-4-aminocyclohexyl]benzene-1-sulfonamide
2137142-22-2
1.0g
$728.0 2023-07-10
Enamine
EN300-1167379-0.5g
4-nitro-N-[(1r,4r)-4-aminocyclohexyl]benzene-1-sulfonamide
2137142-22-2
0.5g
$699.0 2023-07-10
Enamine
EN300-1167379-2.5g
4-nitro-N-[(1r,4r)-4-aminocyclohexyl]benzene-1-sulfonamide
2137142-22-2
2.5g
$1428.0 2023-07-10
Enamine
EN300-1167379-0.05g
4-nitro-N-[(1r,4r)-4-aminocyclohexyl]benzene-1-sulfonamide
2137142-22-2
0.05g
$612.0 2023-07-10
Enamine
EN300-1167379-5000mg
4-nitro-N-[(1r,4r)-4-aminocyclohexyl]benzene-1-sulfonamide
2137142-22-2
5000mg
$1821.0 2023-10-03
Enamine
EN300-1167379-1000mg
4-nitro-N-[(1r,4r)-4-aminocyclohexyl]benzene-1-sulfonamide
2137142-22-2
1000mg
$628.0 2023-10-03
Enamine
EN300-1167379-10000mg
4-nitro-N-[(1r,4r)-4-aminocyclohexyl]benzene-1-sulfonamide
2137142-22-2
10000mg
$2701.0 2023-10-03
Enamine
EN300-1167379-500mg
4-nitro-N-[(1r,4r)-4-aminocyclohexyl]benzene-1-sulfonamide
2137142-22-2
500mg
$603.0 2023-10-03
Enamine
EN300-1167379-2500mg
4-nitro-N-[(1r,4r)-4-aminocyclohexyl]benzene-1-sulfonamide
2137142-22-2
2500mg
$1230.0 2023-10-03
Enamine
EN300-1167379-50mg
4-nitro-N-[(1r,4r)-4-aminocyclohexyl]benzene-1-sulfonamide
2137142-22-2
50mg
$528.0 2023-10-03

4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide 関連文献

4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamideに関する追加情報

4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide (CAS No. 2137142-22-2): An Overview of a Promising Compound in Medicinal Chemistry

4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide (CAS No. 2137142-22-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in various pharmaceutical formulations for their antimicrobial and anti-inflammatory properties. In this article, we will delve into the chemical structure, synthesis, biological activities, and recent research developments surrounding this compound.

The chemical structure of 4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide is characterized by a nitro group (-NO2) and an aminocyclohexyl moiety attached to a benzene ring through a sulfonamide linkage (-SO2NH-). The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The nitro group is known for its electron-withdrawing nature, which can influence the compound's reactivity and stability. The aminocyclohexyl moiety, on the other hand, provides steric bulk and can enhance the compound's solubility and bioavailability.

The synthesis of 4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide typically involves multi-step reactions. One common approach is to start with 4-nitrobenzenesulfonyl chloride, which reacts with (1R,4R)-cyclohexane-1,4-diamine in the presence of a base such as triethylamine. This reaction forms the sulfonamide bond and yields the desired product. The synthesis process can be optimized by varying reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

In terms of biological activities, 4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide has shown promising results in several preclinical studies. One notable application is its potential as an antimicrobial agent. Sulfonamides are well-known for their ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme involved in the synthesis of folic acid. By blocking this enzyme, sulfonamides can effectively disrupt bacterial growth and replication. Recent research has demonstrated that 4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide exhibits potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria.

Beyond its antimicrobial properties, 4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by excessive production of pro-inflammatory cytokines and mediators. Studies have shown that this compound can modulate the expression of these cytokines and reduce inflammation in vitro and in animal models. The mechanism underlying its anti-inflammatory activity is thought to involve the inhibition of nuclear factor-kappa B (NF-κB) signaling pathways.

In addition to its direct biological activities, 4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide has been explored as a lead compound for drug development. Researchers have used this molecule as a scaffold to design and synthesize analogs with enhanced potency and selectivity. For example, modifications to the nitro group or the cyclohexyl ring can result in compounds with improved pharmacokinetic properties or reduced side effects. These efforts have led to the identification of several promising candidates for further preclinical evaluation.

The safety profile of 4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide is another important aspect that has been studied extensively. Preclinical toxicity studies have shown that this compound is generally well-tolerated at therapeutic doses. However, like all drugs, it may cause adverse effects at higher concentrations or prolonged exposure. Common side effects associated with sulfonamides include allergic reactions, gastrointestinal disturbances, and hematological abnormalities. Therefore, careful dose optimization and monitoring are essential during clinical trials.

In conclusion, 4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide (CAS No. 2137142-22-2) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure provides a foundation for further research and development in medicinal chemistry. Ongoing studies aim to elucidate its mechanisms of action, optimize its pharmacological properties, and evaluate its safety profile in clinical settings. As new findings continue to emerge, this compound holds significant promise for addressing unmet medical needs in various disease areas.

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